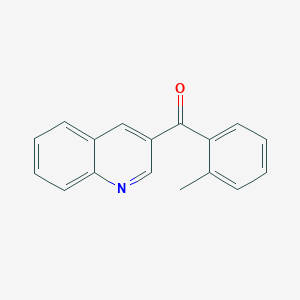

Quinolin-3-yl(o-tolyl)methanone

Description

Properties

IUPAC Name |

(2-methylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-2-4-8-15(12)17(19)14-10-13-7-3-5-9-16(13)18-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWUBZOTSZCQAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis of Quinolin-3-yl(o-tolyl)methanone (3ca) via Selectfluor-mediated C–H bond activation proceeds through a radical pathway initiated by the oxidative fluorinating agent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Acetophenone derivatives undergo dehydrogenative coupling with quinoline-3-carbaldehyde under mild conditions, facilitated by Selectfluor’s ability to abstract hydrogen atoms and generate reactive intermediates.

Key mechanistic steps include:

-

Oxidative Activation : Selectfluor abstracts a hydrogen atom from the acetophenone’s α-position, forming a benzoyl radical.

-

Radical Coupling : The benzoyl radical reacts with quinoline-3-carbaldehyde, followed by rearomatization to yield the methanone scaffold.

-

Workup and Purification : The crude product is extracted with ethyl acetate (3 × 8 mL), dried over sodium sulfate, and purified via silica gel chromatography.

Optimization studies reveal that stoichiometric Selectfluor (2.0 equiv) in acetonitrile at 80°C maximizes yield (71%) while minimizing byproducts like over-oxidized quinoline N-oxides.

Procedural Details

Typical Protocol :

A mixture of acetophenone (1.2 mmol), quinoline-3-carbaldehyde (1.0 mmol), and Selectfluor (2.0 mmol) in anhydrous acetonitrile (10 mL) is stirred at 80°C under nitrogen for 12 hours. Post-reaction, the mixture is cooled, diluted with ethyl acetate (20 mL), and washed with brine. The organic layer is dried, concentrated, and chromatographed (hexane/ethyl acetate, 4:1) to afford Quinolin-3-yl(o-tolyl)methanone as a white solid.

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Selectfluor (equiv) | 2.0 | 71 |

| Solvent | Acetonitrile | 71 |

| Temperature (°C) | 80 | 71 |

| Time (hours) | 12 | 71 |

Alternative Synthetic Strategies

Skraup-Doebner-von Miller Reaction

This method employs aniline derivatives and α,β-unsaturated carbonyl compounds under acidic conditions. Adapting this for 3ca would require o-toluidine and cinnamaldehyde derivatives, but the lack of documented precedents limits its viability. Microwave-assisted Skraup reactions in ionic liquids could enhance reaction efficiency, though scalability remains unproven.

Structural Characterization

Spectroscopic Analysis

1H NMR (500 MHz, CDCl3) : δ 9.33 (d, J = 2.2 Hz, 1H, H-4), 8.58 (d, J = 2.1 Hz, 1H, H-2), 8.22 (d, J = 8.5 Hz, 1H, H-8), 7.94–7.84 (m, 4H, aromatic), 7.69–7.53 (m, 4H, o-tolyl).

13C NMR (126 MHz, CDCl3) : δ 194.84 (C=O), 150.27 (C-3), 138.93 (C-4a), 133.11 (C-8a), 130.11 (o-tolyl CH3).

EI-MS : m/z [M+H]+ 264.1008 (calc. 264.1019).

Table 2: Comparative Analytical Data

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl(o-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, quinoline-3-methanol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Quinolin-3-yl(o-tolyl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of Quinolin-3-yl(o-tolyl)methanone involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinolin-3-yl(o-tolyl)methanone belongs to a family of 3-acylquinolines with varying aryl substituents. Key analogs include:

- Quinolin-3-yl(m-tolyl)methanone (3ar): Meta-methyl substitution balances electronic effects while maintaining moderate steric bulk .

- (4-Nitrophenyl)(quinolin-3-yl)methanone (3al): A strongly electron-withdrawing nitro group increases polarity and melting point (114–116°C) .

- (4-(Trifluoromethyl)phenyl)(quinolin-3-yl)methanone (3am): The CF₃ group enhances hydrophobicity and metabolic stability .

Physical Properties of Selected 3-Acylquinolines

Notes

Related Heterocycles: Compounds like 6-hydroxy-2-methyl-3-(o-tolyl)-4(3H)-quinazolinone () share structural motifs but differ in core heterocycles (quinazolinone vs. quinoline), altering biological activity and solubility .

Acetyl Derivatives: 1-Quinolin-3-ylethanone (), an acetyl analog, has a lower molecular weight (171.2 g/mol) and distinct electronic properties due to the absence of an aryl group .

Data Gaps: Melting points and solubility data for Quinolin-3-yl(o-tolyl)methanone require further experimental validation to clarify steric effects .

Biological Activity

Quinolin-3-yl(o-tolyl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

Quinolin-3-yl(o-tolyl)methanone is a derivative of quinoline, a heterocyclic compound known for its significant biological properties. The structural features of quinoline derivatives, including the presence of various substituents, influence their reactivity and biological activity.

Target Interactions

Quinoline derivatives, including Quinolin-3-yl(o-tolyl)methanone, interact with several biological targets such as enzymes, receptors, and DNA. These interactions often occur through non-covalent bonding mechanisms like hydrogen bonding and π-π stacking.

Inhibition of DNA Synthesis

One of the primary modes of action for quinoline derivatives is the inhibition of DNA synthesis. They promote cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism underlies their antimicrobial activity.

Biological Activities

Quinolin-3-yl(o-tolyl)methanone exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Antimalarial Properties : Research indicates that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The antimalarial activity is attributed to their ability to interfere with hematin crystallization within the parasite .

- Anticancer Potential : Recent studies highlight the compound's potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial DNA gyrase | |

| Antimalarial | Interference with hematin crystallization | |

| Anticancer | VEGFR-2 inhibition |

Case Study: Antimalarial Efficacy

In a comparative study, quinoline derivatives were evaluated for their antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that certain derivatives exhibited submicromolar activity against resistant strains, suggesting their potential as alternative treatments in malaria therapy .

Case Study: Anticancer Activity

A recent study focused on the design of quinolone-based compounds that inhibit VEGFR-2, a key receptor in cancer angiogenesis. The synthesized compounds demonstrated IC50 values ranging from 36 nM to 2.23 μM, indicating strong potential as chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for Quinolin-3-yl(o-tolyl)methanone?

The compound is typically synthesized via coupling reactions between quinoline derivatives and aromatic ketones. A common method involves reacting quinoline-3-carboxylic acid derivatives with o-tolyl magnesium bromide under anhydrous conditions, followed by oxidation to form the ketone. Purification is achieved using column chromatography with ethyl acetate/hexane gradients to isolate high-purity products . Alternative routes include palladium-catalyzed cross-coupling of pre-functionalized quinoline intermediates with o-tolyl boronic acids, optimized under inert atmospheres .

Q. How is structural confirmation performed for Quinolin-3-yl(o-tolyl)methanone?

Structural characterization relies on 1H and 13C NMR spectroscopy to confirm the quinoline and o-tolyl moieties. Key spectral markers include:

- A singlet at δ ~8.5 ppm (1H) for the quinoline C3 proton.

- Aromatic protons of the o-tolyl group appearing as multiplets between δ 7.2–7.8 ppm.

- A carbonyl (C=O) signal at δ ~195 ppm in 13C NMR. High-resolution mass spectrometry (HRMS) is used to validate the molecular formula (C18H13NO), with deviations ≤ 3 ppm .

Q. What purification techniques are effective for isolating Quinolin-3-yl(o-tolyl)methanone?

Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (1:4 v/v) is standard. For polar byproducts, gradient elution (up to 1:1 ethyl acetate/hexane) improves separation. Recrystallization from ethanol or dichloromethane/hexane mixtures yields crystalline products with ≥95% purity .

Advanced Research Questions

Q. How can coupling reactions in the synthesis of Quinolin-3-yl(o-tolyl)methanone be optimized?

Optimization strategies include:

- Catalyst screening : Pd(PPh3)4 or PdCl2(dppf) enhances cross-coupling efficiency compared to traditional catalysts .

- Solvent effects : DMF improves reaction rates but may increase side products; toluene with microwave assistance (100°C, 30 min) achieves >80% yield .

- Protecting groups : Boc-protection of the quinoline nitrogen prevents undesired coordination during coupling .

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values (e.g., 5–50 µM across studies) may arise from:

- Cell line variability : MCF-7 (breast cancer) often shows higher sensitivity than A549 (lung cancer) due to differences in efflux pump expression .

- Assay conditions : Serum-free media can exaggerate cytotoxicity; standardized protocols (e.g., 10% FBS, 48h incubation) improve reproducibility .

- Structural analogs : Methoxy vs. methyl substituents on the o-tolyl group alter solubility and target binding, necessitating SAR studies .

Q. What computational methods predict the reactivity of Quinolin-3-yl(o-tolyl)methanone in functionalization reactions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic sites:

- The quinoline C4 position is most reactive for nucleophilic substitution (local electrophilicity index = 1.8 eV).

- Molecular docking (AutoDock Vina) predicts strong binding to topoisomerase II (ΔG = −9.2 kcal/mol), guiding biological testing .

Q. How to design regioselective functionalization of the quinoline ring?

Strategies include:

- Directing groups : Installing a sulfonyl group at C6 directs electrophiles to C4 via steric and electronic effects .

- Metal coordination : Cu(I)-mediated C–H activation selectively functionalizes C2 in the presence of o-tolyl ketones .

- Microwave-assisted synthesis : Accelerates regioselective bromination at C5 (yield: 75%) under controlled temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.